Cas no 923462-40-2 (7-(4-chlorophenyl)-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

7-(4-Chlorophenyl)-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a structurally complex purine derivative featuring a fused imidazole ring system. This compound exhibits potential as a key intermediate in medicinal chemistry, particularly in the development of purine-based therapeutics. The presence of both 4-chlorophenyl and 2-methylphenyl substituents enhances its steric and electronic properties, which may influence binding affinity in biological targets. Its rigid polycyclic framework offers stability, while the functional groups provide opportunities for further derivatization. This compound is of interest in pharmacological research due to its potential modulation of enzyme activity or receptor interactions, making it a valuable candidate for structure-activity relationship studies in drug discovery.
7-(4-chlorophenyl)-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
923462-40-2 structure
Product Name:7-(4-chlorophenyl)-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:923462-40-2
MF:C21H16ClN5O2
MW:405.837042808533
CID:6530180
Update Time:2025-06-10

7-(4-chlorophenyl)-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 7-(4-chlorophenyl)-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 7-(4-chlorophenyl)-4-methyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione
    • Inchi: 1S/C21H16ClN5O2/c1-12-5-3-4-6-15(12)27-16(13-7-9-14(22)10-8-13)11-26-17-18(23-20(26)27)25(2)21(29)24-19(17)28/h3-11H,1-2H3,(H,24,28,29)
    • InChI Key: RXPCZKWSXFECIJ-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])C1=C([H])N2C3C(N([H])C(N(C([H])([H])[H])C=3N=C2N1C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])[H])=O)=O

7-(4-chlorophenyl)-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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7-(4-chlorophenyl)-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature

Additional information on 7-(4-chlorophenyl)-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Introduction to 7-(4-chlorophenyl)-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione and Its Applications in Modern Medicinal Chemistry

7-(4-chlorophenyl)-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione, with the CAS number 923462-40-2, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacological properties. This compound belongs to the imidazopyrimidine class, a scaffold that has been extensively explored for its potential in developing novel therapeutic agents. The presence of multiple aromatic rings and functional groups such as chloro and methyl substituents contributes to its diverse chemical reactivity and biological activity.

Theimido[1,2-g]purine core of this molecule is particularly noteworthy for its ability to interact with various biological targets. Recent studies have highlighted theimido[1,2-g]purine scaffold as a promising candidate for inhibiting kinases and other enzymes involved in cancer progression. The7-(4-chlorophenyl) and8-(2-methylphenyl) substituents further enhance its binding affinity by modulating electronic and steric interactions with the target proteins. This has led to extensive research into derivatives of this compound as potential anticancer agents.

In the realm of oncology research, the-1-methyl group plays a crucial role in stabilizing the molecule’s conformation, thereby improving its pharmacokinetic profile. The combination of these structural features makes7-(4-chlorophenyl)-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione a versatile scaffold for drug discovery. Researchers have leveraged computational methods and high-throughput screening to identify analogs with enhanced potency and selectivity against specific cancer cell lines.

The-2,4-dione moiety at the 5-position of the imidazopyrimidine ring introduces additional reactivity that can be exploited for prodrug design or covalent bond formation with biological targets. This feature has been particularly useful in developing targeted therapies where covalent inhibition of key enzymes is desired. Preliminary in vitro studies have demonstrated promising results in terms of inhibiting proliferation and inducing apoptosis in several cancer cell lines.

The-4-chlorophenyl substituent is another critical feature that influences the compound’s biological activity. Chloro-substituted aromatic rings are known to enhance binding affinity by participating in π-stacking interactions and hydrogen bonding with aromatic residues in protein targets. This has been observed in various kinase inhibitors where chloro groups play a pivotal role in optimizing drug-like properties such as solubility and metabolic stability.

Recent advances in structure-activity relationship (SAR) studies have provided valuable insights into optimizing the pharmacological profile of7-(4-chlorophenyl)-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione. By systematically modifying substituents such as the-methylphenyl groups at positions 7 and 8, researchers have identified derivatives with improved efficacy against resistant cancer mutations. These findings underscore the importance of fine-tuning molecular architecture to achieve desired therapeutic outcomes.

The pharmacokinetic properties of this compound are also under investigation to ensure its suitability for clinical translation. Studies have focused on optimizing solubility and bioavailability through prodrug strategies or by incorporating lipophilic modifications. The-methyl group at position 1 contributes to metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. This has been a critical factor in designing compounds with prolonged half-lives and reduced off-target effects.

In conclusion,7-(4-chlorophenyl)-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione represents a significant advancement in medicinal chemistry due to its multifaceted structural features and promising biological activity. Ongoing research continues to explore its potential as an anticancer agent and as a scaffold for developing novel therapeutics targeting other diseases. The integration of computational modeling with experimental validation has accelerated the discovery process for derivatives with enhanced pharmacological properties.

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